molecular formula C10H16Cl2N2S B1601059 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride CAS No. 99202-39-8

2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride

Cat. No.: B1601059
CAS No.: 99202-39-8
M. Wt: 267.22 g/mol
InChI Key: PITBBBFCFBTZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride is a chemical compound with the CAS Number: 99202-39-8 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C10H16Cl2N2S . The molecular weight of the compound is 267.22 .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point range of 228-235 degrees Celsius .

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

The study by Kaya et al. (2016) delves into the corrosion inhibition properties of piperidine derivatives, including those related to 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride, through quantum chemical calculations and molecular dynamics simulations. This research highlights the potential of these compounds in protecting metals against corrosion, suggesting their utility in materials science and engineering (Kaya et al., 2016).

Organic Synthesis and Optically Pure Compounds

Ruano et al. (2006) have demonstrated a method to prepare optically pure piperidine derivatives, highlighting their importance in the synthesis of chiral molecules. This process involves a sophisticated control of stereoselectivity, essential for the development of pharmaceuticals and other biologically active compounds (Ruano et al., 2006).

Nanomagnetic Reusable Catalyst for Chemical Synthesis

A notable advancement by Ghorbani-Choghamarani and Azadi (2015) involves the development of Fe3O4-SA-PPCA, a nanomagnetic reusable catalyst functionalized with piperidine derivatives. This catalyst has shown efficiency in the synthesis of complex organic molecules, indicating its significance in green chemistry and sustainable manufacturing processes (Ghorbani-Choghamarani & Azadi, 2015).

Antimicrobial Studies

Patel and Agravat (2007) explored the synthesis and microbial studies of new pyridine derivatives, including structures akin to this compound. Their findings reveal the potential antimicrobial properties of these compounds, which could lead to new therapeutic agents in combating infections (Patel & Agravat, 2007).

Enzyme Inhibition and Medicinal Chemistry

Research by Le Darz et al. (2015) on fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties, akin to this compound, demonstrates selective inhibition of human carbonic anhydrase II. This selectivity offers insights into the design of enzyme inhibitors with potential applications in treating diseases like glaucoma and edema (Le Darz et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-piperidin-4-ylsulfanylpyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S.2ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITBBBFCFBTZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543921
Record name 2-[(Piperidin-4-yl)sulfanyl]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99202-39-8
Record name 2-[(Piperidin-4-yl)sulfanyl]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.